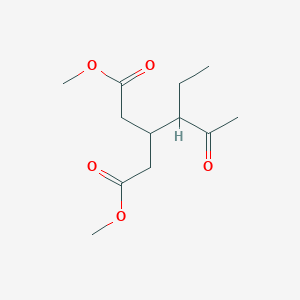
1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester is a chemical compound with the molecular formula C16H20N2O6 and a molecular weight of 336.34 g/mol . It is a derivative of terephthalic acid, where the carboxyl groups are esterified with ethanol and the benzene ring is substituted with acetylamino groups at the 2 and 5 positions .
Métodos De Preparación
The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester typically involves the esterification of 1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)- with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or xylene to remove water formed during the reaction . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid derivatives.
Oxidation: The acetylamino groups can be oxidized to form nitro derivatives under strong oxidative conditions.
Substitution: The acetylamino groups can participate in substitution reactions, such as acylation or alkylation, to form new derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents such as potassium permanganate or hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors . The acetylamino groups can form hydrogen bonds with active sites of enzymes, influencing their activity . The ester groups can also undergo hydrolysis, releasing the active carboxylic acid derivatives that can further interact with biological targets .
Comparación Con Compuestos Similares
1,4-Benzenedicarboxylic acid, 2,5-bis(acetylamino)-, diethyl ester can be compared with other similar compounds, such as:
1,4-Benzenedicarboxylic acid, 2,5-diamino-, diethyl ester: This compound lacks the acetyl groups, which may result in different reactivity and biological activity.
1,4-Benzenedicarboxylic acid, 2,5-bis(methylamino)-, diethyl ester: The presence of methyl groups instead of acetyl groups can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ester and acetylamino groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
657412-63-0 |
|---|---|
Fórmula molecular |
C16H20N2O6 |
Peso molecular |
336.34 g/mol |
Nombre IUPAC |
diethyl 2,5-diacetamidobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H20N2O6/c1-5-23-15(21)11-7-14(18-10(4)20)12(16(22)24-6-2)8-13(11)17-9(3)19/h7-8H,5-6H2,1-4H3,(H,17,19)(H,18,20) |
Clave InChI |
PJCHRRBRTCAMCT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1NC(=O)C)C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)

![4-[4-(Trifluoromethoxy)phenyl]thiophene-2-carbaldehyde](/img/structure/B15161494.png)


![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)

![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)




acetate](/img/structure/B15161557.png)
